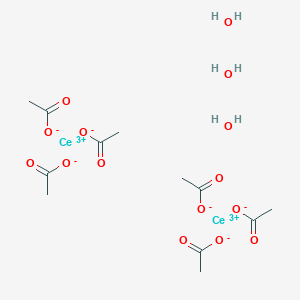
Orthoperiodic acid
描述
Orthoperiodic acid is the highest oxoacid of iodine, in which the iodine exists in oxidation state +7 . It can exist in two forms: orthoperiodic acid, with the chemical formula H5IO6, and metaperiodic acid, which has the formula HIO4 .
Synthesis Analysis
Modern industrial scale production involves the oxidation of a solution of sodium iodate under alkaline conditions, either electrochemically on a PbO2 anode, or by treatment with chlorine . Orthoperiodic acid can be dehydrated to give metaperiodic acid by heating to 100 °C under reduced pressure .
Molecular Structure Analysis
The Orthoperiodic acid molecule contains a total of 11 bonds. There are 6 non-H bonds, 1 multiple bond, 1 double bond, and 5 hydroxyl groups . The 3D chemical structure image of Orthoperiodic acid is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Orthoperiodic acid has a number of acid dissociation constants . The pKa of metaperiodic acid has not been determined . Sodium periodate (NaIO4) and orthoperiodic acid (H5IO6) are typical periodate compounds, and their strong oxidizing characteristics are applied to several organic syntheses .
Physical And Chemical Properties Analysis
Orthoperiodic acid is a colorless crystalline solid at room temperature . It has a molar mass of 213.99 g/mol in its solid form . In terms of stability, it decomposes at temperatures over 130°C to produce iodine and oxygen gas . Its solubility in water is significant, forming a clear, colorless solution .
科学研究应用
Chemical Synthesis
Orthoperiodic acid is a strong oxidizing agent and is used in various organic syntheses . One such example is the Malaprade reaction , which involves the oxidation of vicinal diols to dialdehydes or diketones .
Trace Element Detection
Orthoperiodic acid is used in trace manganese detection through the oxidation reaction Mn (II) → Mn (VII) . This is particularly useful in geochemical and environmental studies where trace amounts of manganese need to be accurately measured .
Oxygen Exchange Reactions
Orthoperiodic acid is involved in oxygen exchange reactions in halooxo acids in aqueous solutions . These reactions have been intensively studied and are important in understanding the behavior of oxo acids with small but highly charged central atoms .
Kinetic Studies
The kinetics of the oxygen exchange reaction of Orthoperiodic acid in aqueous acidic solution at elevated pressures has been investigated . Such studies provide valuable insights into the reaction mechanisms and the activation volume .
Production of Other Iodine Compounds
Orthoperiodic acid can be dehydrated to give metaperiodic acid by heating to 100 °C under reduced pressure . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) .
Acid-Base Equilibria Studies
Orthoperiodic acid has a number of acid dissociation constants . The study of these constants and the related equilibria is important in understanding the behavior of this acid in various chemical environments .
作用机制
Orthoperiodic acid, with the chemical formula H5IO6 , is the highest oxoacid of iodine, in which the iodine exists in oxidation state VII .
Target of Action
Orthoperiodic acid primarily targets 1,2-difunctional compounds , most notably, it cleaves vicinal diols into two aldehyde or ketone fragments . This property makes it particularly useful in organic synthesis and analytical chemistry.
Mode of Action
The interaction of orthoperiodic acid with its targets involves oxidative cleavage . When it encounters a vicinal diol, it cleaves the C-C bond, converting the diol into two separate carbonyl compounds . This reaction is particularly useful in determining the structure of carbohydrates, as orthoperiodic acid can be used to open saccharide rings .
Biochemical Pathways
The primary biochemical pathway affected by orthoperiodic acid is the oxidation of vicinal diols . The cleavage of these diols results in the formation of aldehydes or ketones . This can significantly alter the structure and function of the original molecule, leading to downstream effects that depend on the specific context of the reaction.
Pharmacokinetics
Information on the pharmacokinetics of orthoperiodic acid is limited. It’s known that orthoperiodic acid is soluble in water and alcohols , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The cleavage of vicinal diols by orthoperiodic acid results in the formation of two separate carbonyl compounds . This can lead to significant changes in the molecular structure and potentially the function of the original compound. In the context of carbohydrate analysis, this can provide valuable information about the structure of the carbohydrate molecule .
Action Environment
The action of orthoperiodic acid can be influenced by environmental factors such as temperature and pH. For instance, orthoperiodic acid can be dehydrated to give metaperiodic acid by heating to 100 °C . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) . Therefore, the temperature and other environmental conditions can significantly influence the action and stability of orthoperiodic acid.
安全和危害
未来方向
Orthoperiodic acid showcases the ability to cleave carbon-carbon bonds in specific organic compounds, a unique property harnessed in numerous scientific and industrial applications . Dehydration of orthoperiodic acid gives metaperiodic acid . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) .
Relevant Papers
A study titled “Crystal Structure and Properties of Acid Salt of Orthoperiodic Acid” provides more detailed information about the properties of Orthoperiodic acid .
属性
IUPAC Name |
pentahydroxy(oxo)-λ7-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLXDPFBEPBAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)(O)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5IO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13444-71-8 (HIO4) | |
| Record name | Periodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10883144 | |
| Record name | Periodic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Solid | |
| Record name | Periodic acid (H5IO6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Orthoperiodic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Orthoperiodic acid | |
CAS RN |
10450-60-9 | |
| Record name | Periodic acid (H5IO6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Periodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periodic acid (H5IO6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Periodic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orthoperiodic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHOPERIODIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1D44L87G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orthoperiodic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
| Record name | Orthoperiodic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
A: Orthoperiodic acid, also known as paraperiodic acid, has the molecular formula H5IO6. Its molecular weight is 227.94 g/mol. Spectroscopically, orthoperiodic acid has been characterized using techniques like nuclear quadrupole resonance (NQR) [, ] and electron spin resonance (ESR) [, ]. For instance, NQR studies on powder samples of H5IO6 have revealed temperature-dependent resonance frequencies and quadrupole coupling constants for 127I, offering insights into its electronic environment and molecular structure [, ].
A: In aqueous solutions, orthoperiodic acid undergoes a series of acid dissociation steps, characterized by its pKa values. Studies have determined the stepwise acid dissociation constants of orthoperiodic acid to be pK1 = 0.98 ± 0.18, pK2 = 7.42 ± 0.03, and pK3 = 10.99 ± 0.02 []. These values indicate that orthoperiodic acid readily loses its first proton in water, while subsequent deprotonations occur under progressively more alkaline conditions. Additionally, research suggests that the frequently proposed dimerization of periodate and the ortho-meta equilibrium are not significant factors in its aqueous chemistry [].
A: Orthoperiodic acid is a versatile reagent in organic chemistry, particularly recognized for its role in oxidative cleavage reactions. A prominent example is the Malaprade reaction, where orthoperiodic acid cleaves vicinal diols to generate aldehydes or ketones []. This reaction is particularly useful in carbohydrate chemistry for structural analysis. Moreover, orthoperiodic acid can be used in conjunction with other reagents, such as sodium bromide or sodium iodide, to facilitate the halogenation of aromatic compounds [, ]. These reactions highlight the effectiveness of orthoperiodic acid in introducing valuable functional groups into organic molecules.
A: Certainly. Orthoperiodic acid plays a crucial role in the synthesis of 2-[(2-oxoacyl)amino]benzoic acids by oxidizing 3-hydroxyquinoline-2,4(1H,3H)-diones []. This reaction highlights the ability of orthoperiodic acid to facilitate oxidative cleavage, leading to the formation of valuable building blocks in organic synthesis. Additionally, research has demonstrated the use of orthoperiodic acid in the asymmetric reductive amination of α-keto acids using iridium-based hydrogen transfer catalysts []. In this context, orthoperiodic acid enables the efficient synthesis of various unprotected unnatural α-amino acids, demonstrating its utility in accessing important chiral molecules.
A: Yes, orthoperiodic acid finds applications in industrial settings, particularly in the semiconductor industry. For instance, it is utilized in the manufacturing process of magnetoresistive random access memory (MRAM) devices []. In this context, orthoperiodic acid is a key component of compositions designed to remove residue generated during the dry etching of materials like ruthenium, a crucial step in semiconductor fabrication [, ]. This application highlights the effectiveness of orthoperiodic acid in controlled material removal and surface cleaning processes.
A: Yes, computational methods have provided valuable insights into the properties and behavior of orthoperiodic acid. For example, researchers have employed both experimental and theoretical approaches to investigate the nuclear quadrupole resonance of 127I in orthoperiodic acid []. These studies aimed to correlate experimental observations with theoretical calculations, providing a deeper understanding of the electronic structure and bonding characteristics of this compound. Such computational studies contribute to a more comprehensive knowledge base for orthoperiodic acid, enabling more accurate predictions of its reactivity and behavior in various chemical environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)

